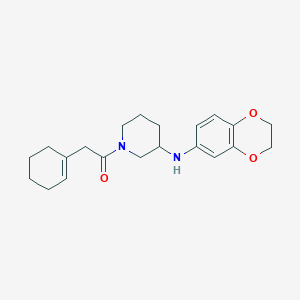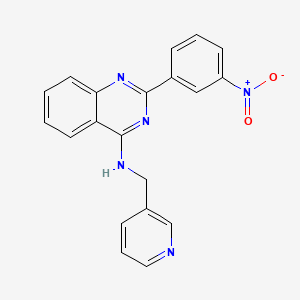![molecular formula C17H15NO3 B6018502 3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6018502.png)
3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core structure
Uniqueness
What sets 3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
IUPAC Name |
3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-6-2-3-7-12(11)15(19)10-17(21)13-8-4-5-9-14(13)18-16(17)20/h2-9,21H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTADKDVNTNHDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B6018420.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6018424.png)
![3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6018429.png)
![2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B6018434.png)
![N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6018440.png)
![4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B6018449.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6018460.png)
![5-[(2-nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B6018470.png)
![1-ethyl-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-piperidinecarboxamide](/img/structure/B6018477.png)
![2-[2-(dimethylamino)-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepin-7-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B6018478.png)
![4,4'-(methylenediimino)bis[N'-(4-pyridinylmethylene)-1,2,5-oxadiazole-3-carboximidohydrazide]](/img/structure/B6018480.png)
![2-[4-(Thian-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6018481.png)


